Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate
Overview
Description
Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is a chemical compound belonging to the dihydropyridine family. It is structurally related to dihydropyridine calcium channel blockers, which are commonly used in the treatment of hypertension and angina .
Preparation Methods
The synthesis of 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine involves the Hantzsch dihydropyridine synthesis method. This method typically includes the reaction of an aldehyde (such as formaldehyde), a β-keto ester (such as ethyl acetoacetate), and ammonia or an ammonium salt under reflux conditions . The reaction proceeds through a multi-step process involving the formation of an intermediate dihydropyridine, which is then further reacted to yield the final product .
Chemical Reactions Analysis
Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One notable reaction is its interaction with cytochrome P-450 enzymes, leading to the inactivation of these enzymes through a mechanism-based “suicide” inactivation . This process involves the alkylation of the prosthetic heme group of the enzyme, resulting in the formation of reactive metabolites that irreversibly bind to the protein . Common reagents used in these reactions include oxidizing agents like NADPH and various cytochrome P-450 isoforms .
Scientific Research Applications
Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate has been extensively studied for its applications in scientific research. In chemistry, it is used as a model compound to study the mechanisms of cytochrome P-450 enzyme inactivation and the formation of heme-protein adducts . In biology and medicine, it has been investigated for its potential to modulate the activity of cytochrome P-450 enzymes, which play a crucial role in the metabolism of various drugs and endogenous compounds . Additionally, this compound has been explored for its potential use in the development of new therapeutic agents targeting cytochrome P-450 enzymes .
Mechanism of Action
The mechanism of action of 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine involves its interaction with cytochrome P-450 enzymes. The compound acts as a mechanism-based inactivator, leading to the destruction of the prosthetic heme group of the enzyme . This process involves the alkylation of the heme group, resulting in the formation of reactive metabolites that irreversibly bind to the protein . The inactivation of cytochrome P-450 enzymes by this compound can lead to the modulation of various metabolic pathways and the alteration of drug metabolism .
Comparison with Similar Compounds
Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate is structurally similar to other dihydropyridine derivatives, such as nifedipine and amlodipine, which are widely used as calcium channel blockers . unlike these therapeutic agents, 3,5-dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine is primarily used in scientific research to study the mechanisms of enzyme inactivation and the formation of heme-protein adducts . Other similar compounds include diethyl 1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate and this compound .
Properties
IUPAC Name |
diethyl 4-ethyl-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-6-11-12(14(17)19-7-2)9(4)16-10(5)13(11)15(18)20-8-3/h11,16H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIHXXQOZBCWXOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=C(NC(=C1C(=O)OCC)C)C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151042 | |
Record name | 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1153-66-8 | |
Record name | 3,5-Diethyl 4-ethyl-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1153-66-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153668 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Dicarbethoxy-2,6-dimethyl-4-ethyl-1,4-dihydropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60151042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl 4-ethyl-1,4-dihydro-2,6-dimethylpyridine-3,5-dicarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.249 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3,5-DICARBETHOXY-2,6-DIMETHYL-4-ETHYL-1,4-DIHYDROPYRIDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZR2P6EX7SX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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